Ceftaroline fosamil acetate hydrate

Vue d'ensemble

Description

Ceftaroline fosamil acetate hydrate is a cephalosporin antibacterial agent used to treat various bacterial infections. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. This compound is a prodrug, which means it is converted into its active form, ceftaroline, in the body. This compound is used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .

Mécanisme D'action

Target of Action

Ceftaroline fosamil acetate hydrate, also known as Ceftaroline Fosamil hydrate, is a broad-spectrum cephalosporin antibiotic . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in bacterial cell wall synthesis . Ceftaroline has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, as well as common Gram-negative organisms .

Mode of Action

Ceftaroline fosamil is a prodrug that is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . It inhibits bacterial cell wall synthesis by binding to PBPs 1 through 3 . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis .

Biochemical Pathways

The binding of Ceftaroline to PBPs disrupts the final stage of bacterial cell wall synthesis, which is a critical process for bacterial survival . This disruption leads to cell lysis and death . The affected pathway is the peptidoglycan synthesis pathway, which is responsible for the formation of the bacterial cell wall .

Pharmacokinetics

Ceftaroline exhibits dose-proportional pharmacokinetics following intravenous administration . After administration of a single 500 mg dose of ceftaroline fosamil, the maximum ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the curve from time zero to infinity (AUC ∞) was 44.8 h·mg/L . Its renal clearance approximates the glomerular filtration rate, with a terminal half-life of 2.6 h in healthy subjects . Ceftaroline is primarily distributed in extracellular fluid and binding to plasma proteins is relatively low (approximately 20%) .

Result of Action

The molecular effect of Ceftaroline’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective elimination of the bacterial infection. Ceftaroline is effective in treating adults with acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .

Action Environment

The efficacy and stability of Ceftaroline can be influenced by various environmental factors. For instance, the drug is hydrolyzed quickly and completely upon intravenous administration . Diluted solutions should be used within 6 hours when stored at room temperature or within 24 hours if refrigerated at 2°C to 8°C . Furthermore, the emergence of antimicrobial resistance, particularly among Streptococcus pneumoniae isolates, can compromise the effectiveness of Ceftaroline .

Analyse Biochimique

Biochemical Properties

Ceftaroline Fosamil Acetate Hydrate is a prodrug that is converted into bioactive ceftaroline in plasma by a phosphatase enzyme .

Cellular Effects

This compound exerts its bactericidal action by binding to (and irreversibly inactivating the transpeptidase activity of) penicillin-binding proteins (PBPs), which are present in, and essential for the biosynthesis of, bacterial cell walls . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls and inhibits cell wall biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) 1 through 3 . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, inhibiting cell wall biosynthesis and leading to cell lysis and death .

Temporal Effects in Laboratory Settings

This compound exhibits a dose-proportional pharmacokinetic profile, similar to other renally excreted cephalosporins . The median volume of distribution is 20.3 L, and the elimination half-life is approximately 2.66 hours .

Dosage Effects in Animal Models

In vivo murine thigh infection models suggest that human simulated exposures of this compound 600 mg every 12 h may have efficacy in the treatment of S. aureus infections with MICs as high as 4 μg/mL . More data on clinical outcomes associated with higher ceftaroline MICs are needed .

Metabolic Pathways

This compound is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Transport and Distribution

The median volume of distribution of this compound is 20.3 L, indicating that the drug is distributed throughout the body . The drug is rapidly converted to its active form in plasma, suggesting that it is readily transported into cells .

Subcellular Localization

As a cephalosporin antibiotic, this compound is likely to be localized in the periplasmic space of bacteria, where it can bind to penicillin-binding proteins and inhibit cell wall synthesis

Méthodes De Préparation

The preparation of ceftaroline fosamil acetate hydrate involves several steps. One method includes the following steps :

- Stirring a crude product of ceftaroline fosamil sodium III in water with medicinal active carbon and filtering to obtain an aqueous solution.

- Mixing the aqueous solution with ethanol, stirring, and filtering to obtain a wet product.

- Re-crystallizing the wet product to obtain ceftaroline fosamil sodium III.

- The final product, this compound, is obtained through crystallization and purification processes, ensuring high yield and purity suitable for industrial production.

Analyse Des Réactions Chimiques

Ceftaroline fosamil acetate hydrate undergoes several types of chemical reactions:

Hydrolysis: The compound is hydrolyzed in the body to form the active metabolite ceftaroline and an inactive metabolite.

Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly highlighted, the compound’s stability and reactivity under various conditions are essential for its efficacy and safety.

Applications De Recherche Scientifique

Ceftaroline fosamil acetate hydrate has several scientific research applications:

Comparaison Avec Des Composés Similaires

Ceftaroline fosamil acetate hydrate is compared with other cephalosporins and beta-lactam antibiotics:

Ceftobiprole: Another fifth-generation cephalosporin with similar broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Ceftriaxone: A third-generation cephalosporin with a broader spectrum against Gram-negative bacteria but less effective against MRSA.

Cefotaxime: Another third-generation cephalosporin with similar activity to ceftriaxone but different pharmacokinetic properties.

This compound is unique due to its high efficacy against MRSA and its role as a prodrug, which enhances its stability and bioavailability .

Activité Biologique

Ceftaroline fosamil acetate hydrate is a fifth-generation cephalosporin antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and relevant pharmacological data.

Ceftaroline fosamil is a prodrug that is converted into its active form, ceftaroline, upon administration. Ceftaroline exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Notably, it has a high affinity for PBP2a, which is often associated with methicillin resistance in Staphylococcus aureus (MRSA) . This binding inhibits the formation of the bacterial cell wall, leading to cell lysis and death.

In Vitro and In Vivo Studies

Ceftaroline fosamil has demonstrated significant efficacy against various Gram-positive and Gram-negative bacteria. Key findings from studies include:

- Broad-Spectrum Activity : Effective against MRSA, multidrug-resistant Streptococcus pneumoniae, and common Gram-negative organisms .

- Bactericidal Properties : In vitro studies have shown that ceftaroline is bactericidal due to its ability to inhibit bacterial cell wall synthesis .

- Animal Models : In vivo studies using murine models indicated protective effects against systemic infections caused by S. aureus with effective doses ranging from 1.60 to 2.37 mg/kg .

Clinical Applications and Case Studies

Ceftaroline fosamil is primarily indicated for the treatment of complicated skin and skin structure infections (cSSSIs) and community-acquired bacterial pneumonia (CABP). Clinical trials have established its efficacy compared to traditional antibiotics:

- CABP Trials : In two Phase III trials (FOCUS 1 and 2), ceftaroline was shown to have clinical cure rates of 84.3% compared to 77.7% for ceftriaxone . Among patients with S. pneumoniae infections, cure rates were significantly higher in the ceftaroline group (85.5% vs. 68.6%) .

- ABSSSI Studies : In trials comparing ceftaroline with vancomycin plus aztreonam, success rates were similar, demonstrating high clinical cure rates for infections caused by MRSA .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Volume of Distribution | 20.3 L |

| Protein Binding | Approximately 20% |

| Half-Life | 1.60 hours |

| Route of Elimination | Primarily renal |

| Clearance | Not Available |

The pharmacodynamic relationship indicates that the effectiveness correlates with the percentage of time the drug concentration exceeds the minimum inhibitory concentration (MIC) during the dosing interval .

Resistance Mechanisms

While ceftaroline is effective against many resistant strains, it has limitations:

- Not Effective Against ESBLs : Ceftaroline is not active against Enterobacteriaceae producing extended-spectrum beta-lactamases (ESBLs) from the TEM, SHV, or CTX-M families .

- Resistance Rates : In a study involving S. aureus isolates from various regions, 78.8% of MRSA isolates were susceptible to ceftaroline, indicating its potential use against these challenging pathogens .

Propriétés

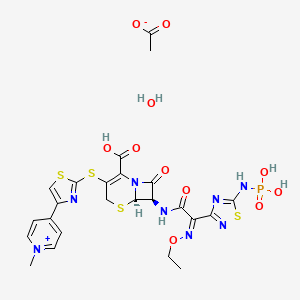

IUPAC Name |

acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWPPVCZNGQQHZ-IINIBMQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N8O11PS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400827-55-6, 866021-48-9 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400827-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt acetate, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.